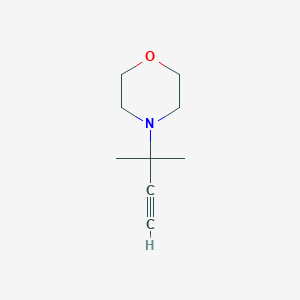

4-(2-Methylbut-3-yn-2-yl)morpholine

Description

Contextualization within N-Heterocyclic Compound Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the bedrock of a significant portion of organic chemistry. openmedicinalchemistryjournal.com When the heteroatom is nitrogen, these molecules are termed N-heterocyclic compounds. This class is of paramount importance as it is found in a vast number of natural products, pharmaceuticals, and industrially significant materials. openmedicinalchemistryjournal.comrsc.org In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 60-85% of small-molecule drugs feature a nitrogen-containing heterocycle in their structure. rsc.orgmdpi.comnih.gov

The prevalence of N-heterocycles in biologically active compounds can be attributed to their unique physicochemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, influence the molecule's polarity and solubility, and provide a point for metabolic activity, all of which are critical for a molecule's interaction with biological targets like enzymes and receptors. nih.govmdpi.com This makes them indispensable motifs in the field of drug discovery and medicinal chemistry. openmedicinalchemistryjournal.commdpi.com

Significance of Morpholine (B109124) Derivatives as Fundamental Scaffolds in Synthetic Design

Within the broad family of N-heterocycles, morpholine, a six-membered ring containing both nitrogen and oxygen atoms, stands out as a "privileged scaffold." nih.govresearchgate.net This term is used in medicinal chemistry to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. The morpholine ring is a versatile and synthetically accessible building block, frequently incorporated into bioactive molecules to enhance potency, modulate pharmacokinetic properties, or serve as a rigid spacer to correctly orient other functional groups for optimal interaction with a biological target. nih.govresearchgate.netacs.org

Its utility is not limited to pharmaceuticals; morpholine derivatives are also used as corrosion inhibitors, agricultural chemicals, and catalysts. e3s-conferences.org The chair-like conformation of the morpholine ring, combined with its favorable water solubility and metabolic stability, makes it an attractive component for chemists designing new functional molecules. nih.govacs.org The synthesis of morpholines and their derivatives is a subject of intense study, with numerous methods developed for their construction and functionalization. nih.govorganic-chemistry.orgchemrxiv.org

Overview of Acetylenic Amine Scaffolds and Their Role in Molecular Construction

The compound of interest, 4-(2-Methylbut-3-yn-2-yl)morpholine, is not just a morpholine derivative; it is also an acetylenic amine, specifically a propargylamine (B41283). Propargylamines are compounds that contain an amino group attached to a propargyl group (a three-carbon unit with a C≡C triple bond). researchgate.netphytojournal.com This combination of a nitrogen atom and an alkyne functional group creates a highly versatile and reactive scaffold for organic synthesis. researchgate.net Propargylamines are key intermediates in the synthesis of numerous other nitrogen-containing heterocycles, natural products, and molecules of pharmaceutical importance. researchgate.netphytojournal.comrsc.org

The synthesis of propargylamines is often achieved through multicomponent reactions, such as the A³ coupling (Aldehyde-Alkyne-Amine), which is a highly atom-economical method for their preparation. phytojournal.com More recent methods also involve the direct C-H activation of amines and their subsequent alkynylation. nih.gov

Structural Classification of N-Alkynyl Amine Motifs

Amines are generally classified based on the number of carbon-containing groups attached directly to the nitrogen atom. libretexts.org

Primary (1°) amines have one carbon group attached to the nitrogen.

Secondary (2°) amines have two carbon groups attached.

Tertiary (3°) amines have three carbon groups attached.

This classification system applies to acetylenic amines as well. libretexts.orglibretexts.org The target molecule, this compound, is an example of a tertiary amine, as the morpholine nitrogen is bonded to two carbon atoms within the ring and to the external 2-methylbut-3-yn-2-yl substituent.

The structure of the alkyl or aryl groups attached to the nitrogen further defines the molecule. In the case of propargylamines, the defining feature is the presence of the propargyl group, which contains the reactive alkyne moiety.

Strategic Importance of Terminal Alkynes in Synthetic Transformations

The "4-(2-Methylbut-3-yn-2-yl)" portion of the molecule contains a terminal alkyne—a carbon-carbon triple bond at the end of a carbon chain, meaning it has a hydrogen atom directly attached to one of the sp-hybridized carbons (C≡C-H). nih.gov This structural feature is of immense strategic importance in organic synthesis.

Terminal alkynes are versatile building blocks for several reasons:

C-H Acidity: The hydrogen atom on the terminal alkyne is weakly acidic and can be removed by a suitable base to form an acetylide anion. This nucleophile can then participate in a wide variety of carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: Terminal alkynes are excellent partners in numerous transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Hay couplings. rsc.orgacs.org These reactions allow for the efficient construction of more complex molecules by joining the alkyne to other organic fragments. nih.govnih.gov

Metal Carbene Chemistry: Terminal alkynes can react with metal carbene precursors in cross-coupling reactions, providing a pathway to synthesize different types of alkynes and other useful synthetic intermediates. benthamdirect.com

Click Chemistry: The alkyne group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which is used to form stable triazole rings. nih.gov

This reactivity makes the terminal alkyne a powerful handle for molecular construction, allowing chemists to elaborate the structure of propargylamines into more complex and functionally diverse compounds.

Research Findings on this compound

The compound this compound is a specific example of the molecular class described above. It is a tertiary amine featuring a morpholine ring N-substituted with a tertiary propargylic group.

Synthesis

The synthesis of this compound and related tertiary propargylamines is typically achieved through a variation of the Mannich reaction, often referred to as the A³ coupling or, more classically, the Favorskii-Babayan reaction. This one-pot, three-component reaction involves an amine (morpholine), a ketone (acetone, which provides the 2-methylprop-2-yl backbone), and a terminal alkyne (acetylene). phytojournal.com The reaction is often catalyzed by a metal salt, such as a copper(I) salt, which activates the alkyne for nucleophilic attack. rsc.orggoogle.com

The general mechanism involves the formation of an enamine or iminium ion intermediate from the reaction of morpholine and acetone. This intermediate is then attacked by the copper acetylide, generated in situ from acetylene (B1199291) and the catalyst. Subsequent workup yields the final propargylamine product.

Chemical and Physical Properties

Below are the known properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7471-07-0 sigmaaldrich.com |

| Molecular Formula | C₉H₁₅NO |

| InChI Key | BNRQMHZZZUFXNK-UHFFFAOYSA-N sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

| Storage Temperature | Ambient sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbut-3-yn-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-4-9(2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRQMHZZZUFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323299 | |

| Record name | 4-(2-methylbut-3-yn-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-07-0 | |

| Record name | NSC403540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methylbut-3-yn-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 4 2 Methylbut 3 Yn 2 Yl Morpholine

Reactivity of the Terminal Alkyne Functional Group

The terminal alkyne in 4-(2-methylbut-3-yn-2-yl)morpholine is characterized by its linear geometry and the presence of two orthogonal π-bonds, making it a hub of electron density and a prime site for chemical reactions.

Cycloaddition Reactions

Cycloaddition reactions are a fundamental class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. numberanalytics.comorganic-chemistry.org The terminal alkyne of this compound readily participates in these reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. numberanalytics.comwikipedia.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govwikipedia.org This reaction is known for its reliability, selectivity, and biocompatibility. taylorfrancis.com The process is significantly accelerated by the use of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org The presence of a copper-binding ligand can further enhance the reaction rate and protect biomolecules from oxidation. scispace.com

In the context of this compound, the CuAAC reaction provides a straightforward method for covalently linking the morpholine-containing fragment to a variety of azide-functionalized molecules. The reaction proceeds under mild conditions, often in aqueous solvents, and offers high yields of the corresponding 1,4-disubstituted 1,2,3-triazole. nih.govtaylorfrancis.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. wikipedia.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Product |

| This compound | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(1-(morpholin-4-yl)-1-methyl-ethyl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | CuI | 1-Phenyl-4-(1-(morpholin-4-yl)-1-methyl-ethyl)-1H-1,2,3-triazole |

This table presents hypothetical examples based on the well-established principles of CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. nih.gov This reaction utilizes a strained cyclooctyne, which reacts readily with azides at physiological conditions without the need for a toxic copper catalyst. nih.govchemrxiv.org This makes SPAAC particularly valuable for applications in living systems. nih.gov While direct examples involving this compound are not prevalent in the provided search results, the principle of SPAAC could be applied by first functionalizing the morpholine (B109124) derivative with a strained alkyne. This would enable its conjugation to azide-containing molecules in biological environments. nih.govrsc.org

Beyond the well-known azide-alkyne cycloadditions, the terminal alkyne of this compound can participate in cycloadditions with other 1,3-dipoles. These reactions, first extensively studied by Rolf Huisgen, provide access to a wide array of five-membered heterocycles. organic-chemistry.orgwikipedia.org Examples of 1,3-dipoles include nitrile oxides, carbonyl ylides, and azomethine ylides. numberanalytics.com The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reacting partners. organic-chemistry.org For instance, the reaction of an alkyne with a nitrile oxide can yield isoxazoles, while reaction with a carbonyl ylide can lead to the formation of dihydrofurans. The specific outcomes of such reactions with this compound would depend on the chosen 1,3-dipole and reaction conditions.

Transition Metal-Catalyzed Hydrofunctionalization Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of alkynes. Hydrofunctionalization reactions, in particular, involve the addition of an H-X bond across the carbon-carbon triple bond, leading to the formation of functionalized alkenes. thieme-connect.de

The hydration of terminal alkynes, the addition of a water molecule across the triple bond, typically yields ketones via an enol intermediate. This transformation is often catalyzed by mercury, gold, or platinum complexes. In the case of this compound, hydration would lead to the formation of a ketone derivative.

Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various transition metals, including those from Group 4 and 5. thieme-connect.de This reaction provides a direct route to enamines or imines, which can be further hydrogenated to amines. The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst and the substrate. For this compound, intramolecular hydroamination is not feasible, but intermolecular reactions with other amines could be envisioned.

Table 2: Potential Hydrofunctionalization Products of this compound

| Reaction | Reagent | Catalyst | Potential Product |

| Hydration | H₂O | HgSO₄, H₂SO₄ | 4-(3-Oxobutan-2-yl)morpholine |

| Hydroamination | Aniline | Ti or Zr based catalyst | N-(1-(1-methyl-1-(morpholin-4-yl)ethyl)vinyl)aniline |

This table illustrates potential products based on general principles of alkyne hydrofunctionalization.

Cross-Coupling Reactions at the Terminal Alkyne

The terminal alkyne functionality makes this compound an excellent substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Given the structural similarity to 2-methyl-3-butyn-2-ol (B105114), which is frequently used in Sonogashira reactions, this compound is expected to be a highly effective coupling partner. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgnih.govwikipedia.orgnih.gov

The general scheme for the Sonogashira coupling of this compound with an aryl halide (Ar-X) would be as follows:

Reaction Scheme for Sonogashira Coupling

Reaction Scheme for Sonogashira CouplingThis reaction can be performed under both traditional copper-co-catalyzed conditions and more modern copper-free conditions. nih.govbeilstein-journals.org Copper-free Sonogashira reactions are often preferred to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org A variety of palladium catalysts and ligands can be employed to facilitate this transformation, offering a versatile route to a wide range of substituted arylalkynes. nih.govbeilstein-journals.org

Beyond the Sonogashira reaction, the terminal alkyne of this compound can participate in other cross-coupling reactions. For instance, the Glaser coupling, an oxidative homocoupling of terminal alkynes, could be employed to synthesize a symmetrical di-alkyne dimer. This reaction is typically mediated by a copper salt in the presence of an oxidant.

Furthermore, reactions like the Cadiot-Chodkiewicz coupling, which involves the coupling of a terminal alkyne with a 1-haloalkyne, could be utilized to create unsymmetrical diynes.

Oxidative and Reductive Transformations of the Alkyne Moiety

The alkyne group can undergo both oxidation and reduction. Oxidative cleavage of the triple bond, for instance with strong oxidizing agents like ozone or potassium permanganate, would lead to the formation of carboxylic acids or ketones.

Conversely, the alkyne can be selectively reduced. Catalytic hydrogenation with specific catalysts allows for controlled reduction. For example, using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) would result in the formation of the corresponding cis-alkene. Alternatively, reduction with sodium in liquid ammonia (B1221849) (a Birch reduction) would yield the trans-alkene. Complete reduction to the corresponding alkane can be achieved using standard hydrogenation conditions, such as palladium on carbon with a hydrogen atmosphere.

Reactivity Pertaining to the Tertiary Amine Functionality of the Morpholine Moiety

The nitrogen atom in the morpholine ring of this compound is a tertiary amine, which imparts nucleophilic and basic properties to the molecule.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It can react with various electrophiles. For example, treatment with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt. This quaternization reaction is a common transformation for tertiary amines.

The morpholine nitrogen can also participate in reactions with other electrophilic centers, such as carbonyl compounds. For instance, it can react with acid chlorides or anhydrides to form the corresponding N-acylated products. The inherent basicity of the morpholine nitrogen also allows it to act as a proton acceptor in various chemical reactions.

Quaternization Reactions of the Tertiary Amine

The nitrogen atom in the morpholine ring of this compound is a tertiary amine, making it nucleophilic and susceptible to quaternization reactions. This classic transformation, known as the Menschutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt.

The general reactivity of tertiary amines in quaternization reactions is well-established. nih.govresearchgate.net The reaction rate is influenced by several factors, including the steric hindrance around the nitrogen atom, the nature of the alkylating agent, and the solvent used. mdpi.com For this compound, the morpholine nitrogen is relatively unhindered, suggesting it should readily undergo quaternization.

The reaction conditions for quaternization typically involve reacting the tertiary amine with the alkyl halide in a suitable solvent, such as dimethylformamide (DMF) or an alcohol, sometimes with heating. researchgate.net The resulting quaternary ammonium salts are ionic compounds and often precipitate from the reaction mixture.

Table 1: Representative Quaternization Reactions of Tertiary Amines

| Tertiary Amine | Alkylating Agent | Product | Reference |

| N-Methylmorpholine | Benzyl chloride | 4-Benzyl-4-methylmorpholinium chloride | manchesterorganics.com |

| Poly(4-vinylpyridine) | Methyl iodide | N-methyl quaternized poly(4-vinylpyridine) | nih.gov |

| Generic Tertiary Amine | Tritiated methyl iodide (CT₃I) | Tritiated quaternary ammonium salt | researchgate.net |

It is important to note that while the quaternization of the tertiary amine is a primary reaction pathway, the presence of the alkyne functionality could potentially lead to competing side reactions under certain conditions, although this is less likely for simple alkylation.

Participation in Ring-Opening Reactions or Rearrangements (if applicable to specific derivatives)

The morpholine ring is generally stable and does not readily undergo ring-opening reactions under standard conditions. However, the presence of the 2-methylbut-3-yn-2-yl substituent introduces the possibility of intramolecular reactions, particularly under specific catalytic or thermal conditions, which could lead to rearrangements or the formation of new ring systems rather than a simple ring-opening of the morpholine core itself.

One potential transformation is an intramolecular cyclization involving the nitrogen atom of the morpholine ring and the alkyne moiety. Such reactions are known for other N-alkynyl compounds and can be promoted by various catalysts, including transition metals like gold or under thermal conditions. These cyclizations can lead to the formation of fused or bridged heterocyclic systems. While no specific examples of intramolecular cyclization of this compound have been found in the surveyed literature, the principle has been demonstrated in related systems. For instance, the intramolecular [4+2] cycloaddition of pyridazine (B1198779) derivatives bearing alkyne side chains has been reported to yield fused benzonitriles. libretexts.org

Another conceivable reaction pathway involves the hydration of the alkyne group. Under acidic conditions, the terminal alkyne could undergo hydration to form a methyl ketone derivative. This transformation would yield 4-(2-keto-2-methylpropyl)morpholine. The mechanism for acid-catalyzed hydration of alkynes typically proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form.

The resulting ketone could then potentially participate in further reactions, although this does not inherently involve the opening of the morpholine ring.

It is also worth noting that while direct ring-opening of the morpholine in this compound is not a primary anticipated reaction, derivatives of morpholine can be synthesized through ring-opening reactions of other heterocycles, such as activated aziridines or epoxides. However, this pertains to the synthesis of the morpholine ring system itself, rather than a reaction of the pre-formed substituted morpholine.

Theoretical and Computational Chemistry Investigations of 4 2 Methylbut 3 Yn 2 Yl Morpholine

Conformational Analysis of the Morpholine (B109124) Ring and the N-Alkynyl Side Chain

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Energy Minima and Transition States

For 4-(2-Methylbut-3-yn-2-yl)morpholine, the morpholine ring typically adopts a chair conformation. The bulky 2-methylbut-3-yn-2-yl group attached to the nitrogen can exist in either an axial or equatorial position. Computational methods can be used to calculate the energies of these conformers to determine the most stable arrangement (the global energy minimum). The energy barriers for interconversion between these conformers (transition states) can also be calculated, providing insight into the molecule's flexibility.

Steric and Electronic Effects on Conformation

The preference for the equatorial or axial position of the N-alkynyl side chain would be governed by a balance of steric and electronic effects. Sterically, the bulky substituent would favor the equatorial position to minimize unfavorable interactions with the axial hydrogens on the morpholine ring. Electronically, factors such as hyperconjugation could play a role in stabilizing certain conformations. A detailed computational study would be necessary to quantify these effects.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an invaluable tool for studying the step-by-step mechanisms of chemical reactions, including the characterization of transient intermediates and transition states.

Transition State Characterization for Key Synthetic Pathways (e.g., A3-Coupling, Click Reactions)

The A³-coupling (aldehyde-alkyne-amine) reaction is a powerful method for synthesizing propargylamines. In the context of this compound, the parent amine, morpholine, is a common component in such reactions. A proposed mechanism for the A³-coupling involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the alkyne. mdpi.commdpi.com

Similarly, the alkyne functionality in this compound makes it a potential substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org Computational studies of these reactions would involve locating the transition state structures for the key bond-forming steps. This would provide activation energies and help to understand the factors controlling the reaction rate and regioselectivity.

Catalyst-Substrate Interactions in Metal-Catalyzed Transformations

In metal-catalyzed reactions like the A³-coupling and CuAAC, the interaction between the catalyst and the substrates is crucial. Computational modeling can be used to study the geometry and binding energy of catalyst-substrate complexes. For instance, in a copper-catalyzed reaction, the coordination of the copper ion to the alkyne and/or the nitrogen atom of the morpholine ring would be a key aspect to investigate. These studies can help in understanding the role of the catalyst in activating the substrates and facilitating the reaction.

Spectroscopic Parameter Prediction for Structural Assignment

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which are invaluable for confirming molecular structures and interpreting experimental data. For a molecule like this compound, with its distinct morpholine ring, quaternary carbon, and terminal alkyne, theoretical calculations can help to unambiguously assign signals in its NMR spectra and vibrations in its infrared (IR) and Raman spectra.

The prediction of NMR chemical shifts is a cornerstone of computational structural elucidation. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate their chemical shifts (δ). This is particularly useful for complex molecules where spectral overlap or ambiguous signals can complicate experimental interpretation.

The standard approach for predicting NMR chemical shifts involves quantum mechanical calculations, most commonly using Density Functional Theory (DFT). The process begins with the optimization of the molecule's three-dimensional geometry. For this compound, this would involve finding the most stable conformation of the morpholine ring and the orientation of the 2-methylbut-3-yn-2-yl substituent.

Following geometry optimization, the nuclear magnetic shielding constants are calculated for each nucleus (e.g., ¹H and ¹³C). These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which has become a standard for its accuracy. The choice of the DFT functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p) or larger) is crucial for the accuracy of the prediction. scielo.org.mx

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory:

δ_sample = σ_TMS - σ_sample

For a definitive structural assignment of this compound, a table of predicted ¹H and ¹³C NMR chemical shifts would be generated.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | - | ~25-35 |

| C(CH₃)₂ | ~1.2-1.5 | - |

| C(quaternary) | - | ~60-70 |

| C≡CH | - | ~70-80 |

| C≡CH | ~2.0-2.5 | ~80-90 |

| N-CH₂ | ~2.5-2.8 | ~50-60 |

| O-CH₂ | ~3.6-3.9 | ~65-75 |

Note: These values are estimates based on typical chemical shift ranges for similar functional groups and are not the result of specific calculations for this molecule.

The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, depending on the computational level and the complexity of the molecule. Such theoretical data would be instrumental in assigning the correct signals to the protons and carbons of the morpholine ring and the methyl, quaternary, and alkyne carbons of the side chain.

Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. These spectra provide a fingerprint of a molecule's functional groups. For this compound, this analysis would focus on identifying the characteristic vibrational modes of the morpholine ring, the C-N and C-O bonds, the C≡C triple bond, and the terminal ≡C-H bond.

The computational process for predicting vibrational spectra also begins with the optimization of the molecular geometry using a method like DFT. Once the optimized structure at a minimum on the potential energy surface is found, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

It is a known issue that calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net

The predicted vibrational frequencies and their intensities allow for a detailed assignment of the experimental IR and Raman spectra. Key vibrational modes for this compound would be expected in the following regions:

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity (IR/Raman) |

| ≡C-H | Stretching | ~3300 | Strong (IR) / Medium (Raman) |

| C-H (CH₂, CH₃) | Stretching | ~2850-3000 | Medium-Strong (IR) / Strong (Raman) |

| C≡C | Stretching | ~2100-2150 | Weak (IR) / Strong (Raman) |

| C-O-C (Morpholine) | Asymmetric Stretch | ~1115 | Strong (IR) |

| C-N (Morpholine) | Stretching | ~1050-1150 | Medium (IR) |

Note: These are typical frequency ranges and are not based on specific calculations for this molecule.

By comparing the predicted spectrum with an experimental one, each band can be assigned to specific atomic motions within the molecule. For instance, the strong IR absorption expected around 3300 cm⁻¹ would confirm the presence of the terminal alkyne C-H bond, while the characteristic C-O-C stretching of the morpholine ring would appear around 1115 cm⁻¹. scielo.org.mx Such a detailed analysis provides strong evidence for the molecular structure.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution experiments, conducted in solvents like deuterated chloroform (B151607) (CDCl₃), allow for the precise mapping of atomic connectivity.

¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Methylbut-3-yn-2-yl)morpholine is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The morpholine (B109124) ring protons typically appear as multiplets due to complex spin-spin coupling. Specifically, the protons on carbons adjacent to the oxygen atom are expected to be shifted downfield compared to those adjacent to the nitrogen atom. The gem-dimethyl groups on the butynyl substituent would yield a sharp singlet, while the acetylenic proton would appear as a distinct singlet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the two distinct carbons in the morpholine ring, the quaternary carbon and the two equivalent methyl carbons of the tert-butyl group, and the two sp-hybridized carbons of the alkyne. The chemical shifts are indicative of the electronic environment of each carbon.

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity of protons within the morpholine ring (i.e., which -CH₂- group is next to which).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton assignments of the morpholine ring to their corresponding carbon signals.

Predicted NMR Data for this compound

This data is predictive and based on the analysis of structurally similar compounds.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Acetylenic H | ~2.4 (s, 1H) | - |

| Morpholine H (O-CH₂) | ~3.7 (t, 4H) | ~67.0 |

| Morpholine H (N-CH₂) | ~2.6 (t, 4H) | ~50.0 |

| Methyl H | ~1.5 (s, 6H) | ~28.0 |

| Acetylenic C-H | - | ~71.0 |

| Acetylenic C-C | - | ~87.0 |

| Quaternary C | - | ~58.0 |

Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic peaks would be associated with the terminal alkyne group. A sharp, intense absorption band for the ≡C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch, while sometimes weak in the IR spectrum, should appear in the range of 2100-2140 cm⁻¹. The morpholine moiety would contribute characteristic C-O-C and C-N stretching vibrations. The asymmetric C-O-C stretch of the ether linkage typically appears as a strong band around 1115 cm⁻¹. C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. Raman spectroscopy is often complementary to IR, particularly for symmetric, non-polar bonds, and would be useful for confirming the C≡C triple bond stretch.

Predicted Vibrational Frequencies for this compound

This data is predictive and based on the analysis of structurally similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Acetylenic (≡C-H) | ~3300 | Strong, Sharp |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C≡C Stretch | Alkyne | 2100 - 2140 | Weak-Medium (IR), Strong (Raman) |

| C-O-C Stretch | Ether (asymmetric) | ~1115 | Strong |

| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₉H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 154.1226. HRMS analysis confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to break apart in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the quaternary carbon and the morpholine nitrogen is a likely point of cleavage, leading to the formation of a stable morpholinium ion or a resonance-stabilized propargyl cation.

Loss of a methyl group: Cleavage of a methyl group from the butynyl substituent would result in a fragment with a mass loss of 15 Da.

Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Formula | Calculated Exact Mass | Description |

| [M+H]⁺ | C₉H₁₆NO⁺ | 154.1226 | Protonated molecular ion |

| [M]⁺˙ | C₉H₁₅NO⁺˙ | 153.1154 | Molecular ion |

| [M-CH₃]⁺ | C₈H₁₂NO⁺ | 138.0913 | Loss of a methyl group |

| [C₄H₈NO]⁺ | C₄H₈NO⁺ | 86.0600 | Morpholine ring fragment |

| [C₅H₇]⁺ | C₅H₇⁺ | 67.0542 | 2-methylbut-3-yn-2-yl cation |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to closely related structures, such as derivatives of 2-methylbut-3-yn-2-ol.

Should a suitable single crystal of the title compound be obtained, X-ray diffraction analysis would provide definitive, high-precision data on:

Bond lengths and angles: Confirming the expected geometries of the alkyne (linear) and morpholine (chair conformation) moieties.

Conformation: Revealing the preferred spatial orientation of the 2-methylbut-3-yn-2-yl group relative to the morpholine ring.

Intermolecular interactions: Identifying any hydrogen bonding or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

This technique provides an unambiguous confirmation of the molecular structure, complementing the connectivity data derived from NMR.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts from its synthesis. They are the primary means of assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and passed through a long, thin capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.

The compound would exhibit a specific retention time under a given set of conditions (e.g., column type, temperature program). After eluting from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For purity assessment, a GC-MS chromatogram would ideally show a single, sharp peak corresponding to the title compound. Any other peaks would indicate the presence of impurities, which can often be identified by their unique mass spectra and retention times. This method is highly sensitive and can be used to quantify the purity of the sample, often reported as a percentage of the total peak area.

Role of 4 2 Methylbut 3 Yn 2 Yl Morpholine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic and Polycyclic Systems

The dual functionality of 4-(2-Methylbut-3-yn-2-yl)morpholine makes it an excellent starting material for the synthesis of a variety of heterocyclic and polycyclic compounds. The terminal alkyne can readily participate in cycloaddition reactions, while the morpholine (B109124) ring can be involved in annulation processes or can influence the reactivity of the alkyne.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound is an ideal substrate for this reaction. When reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, it is expected to yield the corresponding 1,2,3-triazole with the morpholine moiety attached at the 4-position of the triazole ring.

This strategy has been successfully employed in the synthesis of various morpholine-fused triazoles. For instance, triazolyl azido (B1232118) alcohols, derived from terminal alkynes, have been utilized in the synthesis of a diverse range of morpholine-fused triazoles. mdpi.comresearchgate.net The general approach involves the reaction of a terminal alkyne with an azido-functionalized molecule, often prepared in situ, to generate the triazole ring. The morpholine ring can either be part of the alkyne-containing starting material or can be introduced in a subsequent step.

A key advantage of this approach is its modularity. By varying the nature of the azide component, a library of morpholine-fused triazoles with diverse substituents can be readily synthesized. This is particularly valuable in medicinal chemistry, where the 1,2,3-triazole ring is a common and important scaffold.

Furthermore, intramolecular versions of the azide-alkyne cycloaddition have been explored to create more complex, fused heterocyclic systems. nih.gov In such cases, both the azide and alkyne functionalities are present in the same molecule, which upon cyclization, can lead to the formation of novel triazolo-oxazine and triazolo-pyrazine derivatives. nih.gov While a specific example starting from this compound is not explicitly detailed in the reviewed literature, the established reactivity of terminal alkynes in these reactions strongly suggests its suitability for such transformations.

Table 1: Examples of Click Chemistry for the Synthesis of Triazole Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole | researchgate.net |

| Triazolyl Azido Alcohol | - | Metal-free intramolecular cycloaddition | Morpholine-fused triazole | nih.gov |

| Azidoalkyne | - | Thermal intramolecular cycloaddition | Triazolooxazine/Triazolopyrazine | nih.gov |

| N-propargylamino acid | - | Hg-catalyzed heterocyclization | Morpholin-2-one derivative | researchgate.net |

Beyond click chemistry, the alkyne functionality of this compound can participate in other cycloaddition reactions to form a variety of heterocycles. For example, intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused benzonitriles. beilstein-journals.orgresearchgate.net This suggests that a suitably functionalized derivative of this compound could undergo similar transformations.

Annulation reactions represent another powerful strategy for the construction of heterocyclic systems from this building block. The synthesis of morpholines, thiomorpholines, and piperazines from β-heteroatom amino compounds and vinyl sulfonium (B1226848) salts has been reported, demonstrating a general approach to six-membered heterocycles. mdpi.comresearchgate.net While not a direct application of this compound, this methodology highlights the potential for developing annulation strategies that incorporate its morpholine core into larger, more complex structures.

The development of new synthetic methods for substituted morpholines is an active area of research. mdpi.comnih.govdoaj.org For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. mdpi.com Such strategies could potentially be adapted to further functionalize the morpholine ring of the title compound or its derivatives.

Precursor in Stereoselective Synthesis

The presence of a prochiral alkyne moiety in this compound makes it an attractive precursor for stereoselective synthesis. Asymmetric transformations targeting the carbon-carbon triple bond can introduce new chiral centers, leading to the formation of enantiomerically enriched products.

A prominent example of an asymmetric transformation involving alkynes is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which provides enantioselective access to chiral propargylamines. mdpi.combeilstein-journals.orgbohrium.com In this multicomponent reaction, an aldehyde, an alkyne, and an amine react in the presence of a chiral catalyst, typically a copper complex with a chiral ligand, to form a chiral propargylamine (B41283).

While the direct use of this compound in an A³ coupling is not explicitly documented, the reaction of other terminal alkynes with aldehydes and amines is well-established. mdpi.combeilstein-journals.org By analogy, one could envision a scenario where a derivative of the title compound, or the morpholine itself acting as the amine component, participates in such a reaction to generate a new chiral center adjacent to the nitrogen atom.

Another potential route to introduce chirality is through the asymmetric reduction of the alkyne. Asymmetric hydrogenation of unsaturated morpholines has been successfully achieved using rhodium catalysts with chiral bisphosphine ligands, yielding 2-substituted chiral morpholines with high enantioselectivity. Although this method was applied to dehydromorpholines (containing a C=C double bond), the principle of asymmetric hydrogenation could potentially be extended to the C≡C triple bond of this compound, which upon reduction would yield a chiral saturated side chain.

The existing chirality of the morpholine ring, if substituted, or the introduction of a new chiral center can be exploited to direct the stereochemical outcome of subsequent reactions in a diastereoselective manner. Diastereoselective syntheses of substituted morpholines have been reported, where the stereochemistry is controlled by various factors, including the nature of the starting materials and the reaction conditions. nih.govdoaj.org

Diversification of Molecular Scaffolds through Sequential Functionalization

The presence of two distinct functional groups in this compound—the reactive alkyne and the morpholine ring—allows for sequential functionalization, enabling the generation of diverse molecular scaffolds.

The terminal alkyne is a particularly versatile handle for diversification. It can undergo a wide range of transformations, including Sonogashira coupling, which allows for the introduction of aryl or vinyl substituents. This cross-coupling reaction, typically catalyzed by palladium and copper, is a powerful tool for creating carbon-carbon bonds and has been widely used in the synthesis of complex molecules. The Sonogashira coupling of this compound with various aryl or vinyl halides would provide a straightforward route to a library of compounds with diverse electronic and steric properties.

Following the modification of the alkyne, the resulting internal alkyne can be further functionalized. For example, it can undergo subsequent cycloaddition reactions or be reduced to the corresponding alkene or alkane with defined stereochemistry.

The morpholine ring itself can also be a site for diversification. While the tertiary amine of the morpholine in the title compound is relatively unreactive, it is possible to synthesize derivatives where the morpholine nitrogen is part of a different functional group, such as an amide or a carbamate, which could then be further modified. beilstein-journals.org Additionally, methods for the synthesis of C-substituted morpholines could be applied to introduce further diversity around the heterocyclic core. mdpi.comnih.govdoaj.org

This sequential functionalization approach allows for a "build-and-diversify" strategy, where a common core derived from this compound is first constructed and then elaborated in multiple directions to generate a library of structurally diverse molecules for various applications, including drug discovery and materials science.

Synthesis of Multi-functionalized Derivatives for Chemical Libraries

The generation of chemical libraries, which are large collections of diverse compounds, is a cornerstone of modern drug discovery and materials science research. The structure of this compound is exceptionally well-suited for this purpose, primarily due to the reactivity of its terminal alkyne functionality. This group allows for the facile and modular introduction of a wide array of chemical functionalities through several powerful and high-yielding coupling reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands out as a particularly effective method for diversifying the core structure of this compound. This reaction enables the covalent linking of the alkyne with a vast range of azide-containing molecules to form stable 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high efficiency, broad scope, and tolerance of numerous functional groups, making it ideal for the rapid assembly of large compound libraries. nih.govrsc.orgsemanticscholar.org

Beyond click chemistry, other alkyne-focused transformations can be employed to generate diverse derivatives. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct route to introduce various aromatic and unsaturated systems. Furthermore, the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes, can be utilized to create symmetrical diynes, further expanding the structural diversity accessible from this building block. These reactions, summarized in the table below, underscore the modular approach that can be taken to construct extensive chemical libraries from this compound.

Table 1: Representative Reactions for Chemical Library Synthesis using this compound

| Reaction Type | Reactant | Functional Group Introduced |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides (R-N₃) | 1,2,3-Triazole linked moieties |

| Sonogashira Coupling | Aryl/Vinyl Halides (R-X) | Aromatic or vinylic substituents |

| Glaser Coupling | Oxidizing Agent (e.g., Cu(OAc)₂) | Symmetrical diyne structures |

| Mannich Reaction | Aldehyde and secondary amine | Aminomethylated alkynes |

The synthesis of such libraries allows for the systematic exploration of structure-activity relationships (SAR), a critical process in identifying new therapeutic agents or materials with optimized properties. The morpholine component of the molecule is known to be a "privileged scaffold" in medicinal chemistry, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability in drug candidates. ijcce.ac.irdoaj.orgacs.orgnih.gov

Integration into Macromolecular Structures and Supramolecular Assemblies

The unique chemical features of this compound also make it a valuable component for the construction of advanced macromolecular and supramolecular architectures.

In the realm of polymer chemistry, this compound can serve either as a monomer for polymerization or as a functionalizing agent to be grafted onto existing polymer backbones. The terminal alkyne can participate in various polymerization reactions. For instance, alkyne-azide polycycloaddition, a step-growth polymerization based on click chemistry, can be employed to create polymers incorporating the morpholine moiety directly into the main chain. acs.org Alternatively, the alkyne can be used as a reactive site for post-polymerization modification, allowing for the attachment of the this compound unit as a side chain onto a pre-formed polymer. This approach offers a high degree of control over the final polymer's properties. The presence of the morpholine ring can significantly influence the characteristics of the resulting polymer, potentially enhancing its solubility in aqueous media, improving its biocompatibility, and introducing sites for further functionalization. nih.gove3s-conferences.org

The rigid, linear nature of the alkyne in this compound, coupled with the potential for hydrogen bonding via the morpholine's oxygen atom, also makes it an intriguing building block for the design of supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, to create organized, higher-order structures. The specific geometry and electronic properties of this compound can be exploited to direct the self-assembly of molecules into well-defined architectures like nanotubes, vesicles, or gels. These ordered structures can have applications in areas such as drug delivery, sensing, and catalysis. While specific studies on the supramolecular behavior of this exact compound are not yet prevalent, the principles of molecular self-assembly suggest a strong potential for its use in this burgeoning field.

Emerging Research Directions and Future Perspectives in N Alkynylmorpholine Chemistry

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of N-alkynylamines, including N-alkynylmorpholines, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The development of novel and sustainable catalytic systems is a primary focus, aiming to reduce waste, improve efficiency, and utilize more environmentally benign reagents and catalysts.

A significant area of development is the use of copper-based catalysts, which are abundant and less toxic than many precious metal catalysts. nih.govresearchgate.net Research has focused on creating heterogeneous copper catalysts, such as copper supported on silica (B1680970) gel or immobilized on polymers, which can be easily recovered and reused, minimizing metal contamination in the final products. nih.govrsc.org For instance, copper-zeolite-catalyzed three-component coupling reactions (A³ coupling) of aldehydes, amines, and terminal alkynes represent a green approach to synthesizing propargylamines, a class of compounds structurally related to N-alkynylmorpholines. rsc.org These reactions can often be performed under solvent-free conditions or in green solvents like ethyl acetate (B1210297), further enhancing their sustainability. rsc.orgnih.gov The development of such systems for the direct synthesis of N-alkynylmorpholines from morpholine (B109124), an appropriate aldehyde/ketone, and an alkyne is a promising future direction.

Furthermore, the principles of green chemistry are being applied to develop acid-catalyzed rearrangements and functionalizations of ynamides, which could be adapted for N-alkynylmorpholines. rsc.org These methods avoid the use of transition metals altogether, relying on environmentally friendly acid catalysts to promote skeletal rearrangements and stereospecific functionalizations. rsc.org The exploration of solid acid catalysts and recyclable organocatalysts for the synthesis of N-alkynylmorpholines would represent a significant step towards more sustainable chemical manufacturing.

Application in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. amt.uk These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be characteristic of alkyne chemistry.

The synthesis of propargylamines has been successfully demonstrated in continuous flow systems. rsc.orgresearchgate.net For example, a microwave-assisted continuous-flow organic synthesis (MACOS) protocol has been developed for the multicomponent synthesis of propargylamines using thin films of copper or gold as catalysts. nih.gov This method allows for rapid heating and high-throughput synthesis. Similarly, metal-free A³ coupling reactions have been adapted to continuous flow, enabling industrial-scale preparation of propargylamines in water, a green solvent. rsc.org

Given these precedents, the application of continuous flow technology to the synthesis of 4-(2-Methylbut-3-yn-2-yl)morpholine and its derivatives is a logical and promising next step. Microreactors could enable the safe and efficient synthesis of these compounds, potentially allowing for the use of reaction conditions that are inaccessible in batch reactors. nih.govresearchgate.net The integration of in-line purification techniques within a flow system could further streamline the manufacturing process, reducing waste and manual handling. researchgate.net

Exploration of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient pathways to activate molecules and forge new chemical bonds. rsc.org These methods often operate under mild conditions and can provide unique reactivity compared to traditional thermal methods.

Visible-light photoredox catalysis has been successfully employed for a variety of transformations involving alkynes and ynamides. rsc.orgrsc.org For instance, photocatalytic methods have been developed for the synthesis of nitrogen-enriched heterocycles from alkynes and for the functionalization of ynamides. rsc.orgrsc.org Dual catalytic systems, combining a photocatalyst with a metal catalyst (e.g., nickel), have enabled cross-coupling reactions to form complex allylamines. rsc.org The development of photochemical methods for the synthesis and subsequent functionalization of N-alkynylmorpholines could open up new avenues for creating novel molecular architectures. nih.gov A photochemical dual-catalytic approach for the synthesis of alkynyl sulfides has been demonstrated in continuous flow, highlighting the synergy between these modern synthetic technologies. nih.gov

Electrochemical methods also present a promising frontier. The electrochemical synthesis of alkynyl sulfones from alkynes and sodium sulfinates has been achieved under transition-metal-free and external oxidant-free conditions. researchgate.net Exploring the electrochemical synthesis of N-alkynylmorpholines and their derivatives could lead to more sustainable and efficient production methods.

Design of Next-Generation Molecular Probes and Labeling Reagents for Chemical Biology (excluding therapeutic applications)

The unique reactivity of the alkynyl group makes N-alkynylmorpholines attractive candidates for the design of molecular probes and labeling reagents for chemical biology. The alkyne moiety can participate in highly specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules (e.g., fluorophores, biotin) to biomolecules of interest.

Ynamides have already been explored as electrophilic warheads for the selective modification of carboxyl residues in proteins within live cells. rhhz.net This suggests that N-alkynylmorpholines could be designed as activity-based probes to study enzyme function. rsc.orgnih.gov By incorporating a morpholine scaffold, which is a common motif in bioactive molecules, these probes could be targeted to specific classes of enzymes. The development of versatile synthetic routes to probes is crucial, and strategies that fashion the invariant part of the probe as an alkylating agent can simplify production. nih.gov

Furthermore, the alkyne group itself can be used to functionalize nanoparticles for sensing applications. nih.govacs.orgnih.govacs.org For example, alkyne-functionalized gold nanoparticles have been used for the detection of hydrogen peroxide and proteins. nih.govacs.orgnih.govacs.orgThis compound could serve as a building block to create novel probes where the morpholine unit modulates solubility and biological interactions, while the terminal alkyne provides a handle for bio-conjugation or surface attachment.

Integration into Advanced Materials Science for Non-Biological Applications

The alkynyl functionality is a versatile building block in materials science, enabling the synthesis of functional polymers and materials through click chemistry and other polymerization techniques. digitellinc.com Alkyne-functionalized polymers can be cross-linked to form elastomers with tunable mechanical properties. nih.govacs.org For instance, polyesters functionalized with terminal alkyne groups have been synthesized and cross-linked via thiol-yne chemistry to create materials with mechanical properties similar to soft tissues. nih.govacs.org

The incorporation of This compound into polymer backbones could impart specific properties to the resulting materials. The morpholine unit can influence solubility, thermal stability, and adhesive properties. Alkyne-based click polymerizations, such as the spontaneous amino-yne and organobase-catalyzed hydroxyl-yne reactions, are powerful tools for creating functional polymers with advanced structures. digitellinc.com

Moreover, alkynyl-functionalized metal-organic frameworks (MOFs) have been developed as fluorescent sensors for the detection of metal ions and nitroaromatic compounds. rhhz.net The design of MOFs incorporating N-alkynylmorpholine ligands could lead to new sensory materials with tailored selectivities and sensitivities. The morpholine nitrogen could act as an additional binding site for analytes, potentially enhancing the sensor's performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.